2-Hydroxy-5-methoxybenzaldehyde

Physical Chemistry Thermodynamics Lignin Valorization

2-Hydroxy-5-methoxybenzaldehyde (CAS 672-13-9), also known as 5-methoxysalicylaldehyde, is an organic compound with the molecular formula C₈H₈O₃ and a molecular weight of 152.15 g/mol. It is a structural isomer of vanillin (4-hydroxy-3-methoxybenzaldehyde) , characterized by a hydroxy group at the 2-position and a methoxy group at the 5-position on the benzaldehyde ring.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS No. 672-13-9
Cat. No. B1199172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-methoxybenzaldehyde
CAS672-13-9
Synonyms2-hydroxy-5-methoxybenzaldehyde
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)O)C=O
InChIInChI=1S/C8H8O3/c1-11-7-2-3-8(10)6(4-7)5-9/h2-5,10H,1H3
InChIKeyFZHSPPYCNDYIKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-5-methoxybenzaldehyde (CAS 672-13-9) Procurement Guide: Chemical Class and Baseline Specifications


2-Hydroxy-5-methoxybenzaldehyde (CAS 672-13-9), also known as 5-methoxysalicylaldehyde, is an organic compound with the molecular formula C₈H₈O₃ and a molecular weight of 152.15 g/mol [1]. It is a structural isomer of vanillin (4-hydroxy-3-methoxybenzaldehyde) [1], characterized by a hydroxy group at the 2-position and a methoxy group at the 5-position on the benzaldehyde ring [2]. The compound appears as a clear yellow to yellow-green liquid at room temperature, with a melting point of 4 °C and a boiling point of 103 °C at 2.5 mmHg [2]. It is commercially available at ≥98.0% purity (GC) and is typically synthesized via the Reimer-Tiemann reaction on 4-methoxyphenol with a reported yield of 79% [3].

Why 2-Hydroxy-5-methoxybenzaldehyde Cannot Be Substituted with Vanillin or Isomeric Analogs in Regulated Applications


Although 2-hydroxy-5-methoxybenzaldehyde shares the identical molecular formula with vanillin (4-hydroxy-3-methoxybenzaldehyde) and ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde), these positional isomers exhibit fundamentally different physicochemical and functional properties . Substitution of the 2-hydroxy-5-methoxy substitution pattern with alternative regioisomers alters intramolecular hydrogen bonding, vapor pressure behavior, and ligand coordination geometry in metal complex formation . In structure-activity relationship studies of substituted salicylaldehydes, the specific 2-hydroxy-5-methoxy substitution pattern is non-interchangeable with other positional isomers for achieving target biological or catalytic performance [1]. Generic substitution therefore risks failure in applications requiring specific vapor-phase behavior, coordination chemistry, or biological activity profiles as quantified below.

Quantitative Differentiation Evidence: 2-Hydroxy-5-methoxybenzaldehyde vs. Vanillin and Structural Analogs


Vapor Pressure and Volatility: Comparative Thermodynamic Data for 2-Hydroxy-5-methoxybenzaldehyde vs. Vanillin Isomers

In a direct comparative study of methoxy-substituted benzaldehydes, 2-hydroxy-5-methoxybenzaldehyde exhibits distinct vapor pressure behavior relative to its isomer vanillin (4-hydroxy-3-methoxybenzaldehyde) and ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde) . The transpiration method measurements provide absolute vapor pressures and standard molar enthalpies of sublimation and vaporization, establishing that positional isomerism yields non-identical phase behavior relevant to industrial separation processes and lignin valorization technologies .

Physical Chemistry Thermodynamics Lignin Valorization

Insect Olfactory and Oviposition Behavioral Selectivity: 2-Hydroxy-5-methoxybenzaldehyde vs. p-Methyl Benzaldehyde in Spodoptera frugiperda

In direct comparative electroantennogram (EAG) and behavioral assays, 2-hydroxy-5-methoxybenzaldehyde demonstrates concentration-dependent olfactory activity in Spodoptera frugiperda (fall armyworm) that differs from p-methyl benzaldehyde [1]. At concentrations of 2.40, 7.20, and 14.40 mg/mL, 2-hydroxy-5-methoxybenzaldehyde exhibited significant attractive effects on adults, while p-methyl benzaldehyde at 14.4 mg/mL produced the strongest EAG reaction with significant repellent activity [1]. Furthermore, three separate treatments of 2-hydroxy-5-methoxybenzaldehyde showed significant repellent activity against oviposition selection, and exposure significantly inhibited both spermatophore count and egg deposition per female [1].

Agricultural Chemistry Insect Behavior Biopesticide Development

Antifungal Efficacy Kinetics: 2-Hydroxy-5-methoxybenzaldehyde vs. Octyl Gallate and trans-Cinnamaldehyde in PBS and Food Matrices

A head-to-head comparison of benzo analogs evaluated antifungal activity in both in vitro PBS buffer and commercial food matrices [1]. Three compounds—octyl gallate (OG), trans-cinnamaldehyde (CA), and 2-hydroxy-5-methoxybenzaldehyde (2H5M)—were tested against fungal contaminants. In PBS bioassay, all three compounds achieved ≥99.9% fungal death, but with significantly different kinetics: OG required 0.5 h at 1 g/L (3.54 mmol), CA required 2.5 h at 1 mL/L (7.21 mmol), and 2H5M required 24 h at 1 mL/L (5.39 mmol) [1]. Critically, when examined in commercial apple or grape juice matrices, only CA maintained comparable antifungal activity to PBS conditions; 2H5M and OG exhibited reduced efficacy in these food environments [1].

Food Safety Antifungal Agents Postharvest Protection

Enzyme Inhibition Selectivity: ALDH3A1 Activity of 2-Hydroxy-5-methoxybenzaldehyde in Human Aldehyde Dehydrogenase Assay

In a human aldehyde dehydrogenase inhibition screen, 2-hydroxy-5-methoxybenzaldehyde demonstrated measurable inhibitory activity against the ALDH3A1 isoform, with an IC₅₀ value of 2.10 × 10³ nM (2.1 μM) [1]. This value establishes a quantitative benchmark for this specific enzyme target. Notably, the positional isomer 2-hydroxy-4-methoxybenzaldehyde has been reported in separate studies to exhibit increased acaricidal activity upon introduction of hydroxyl and/or methoxy groups into the benzaldehyde skeleton, suggesting that substitution pattern critically modulates bioactivity across different targets and organisms .

Enzymology Drug Discovery Aldehyde Dehydrogenase

Antimicrobial Mode of Action: 2-Hydroxy-5-methoxybenzaldehyde vs. 2,5-Dihydroxybenzaldehyde in Mycobacterium avium Membrane Disruption

A comparative mechanistic study evaluated six naturally occurring compounds against Mycobacterium avium subsp. paratuberculosis (Map), including 2-hydroxy-5-methoxybenzaldehyde and its structural analog 2,5-dihydroxybenzaldehyde [1]. All compounds caused phosphate ion leakage in a time- and concentration-dependent manner, indicating membrane disruption. However, a critical differentiation emerged in intracellular ATP effects: cinnamon oil and cinnamaldehyde decreased intracellular ATP concentration, whereas neither 2,5-dihydroxybenzaldehyde nor 2-hydroxy-5-methoxybenzaldehyde had a significant effect on intracellular ATP concentration [1]. Additionally, none of the compounds tested caused leakage of ATP to the extracellular environment. Monolayer studies using Langmuir trough apparatus confirmed that both 2H5M and 2,5-dihydroxybenzaldehyde alter phospholipid packing characteristics and cause membrane fluidization [1].

Microbiology Antimicrobial Mechanisms Foodborne Pathogens

Evidence-Based Application Scenarios for 2-Hydroxy-5-methoxybenzaldehyde (CAS 672-13-9) in Scientific and Industrial Procurement


Schiff Base Ligand Synthesis for Coordination Chemistry and Catalysis

2-Hydroxy-5-methoxybenzaldehyde serves as a precursor for tetradentate Schiff base ligands . Comparative studies with the 2-hydroxy-3-methoxybenzaldehyde isomer demonstrate that the 5-methoxy substitution pattern yields Mn(III) complexes with distinct octahedral coordination geometry, characterized by quasi-reversible Mn(III)-Mn(II) electrochemical reduction at glassy carbon electrodes in acetonitrile . This specific electrochemical profile differentiates it from complexes derived from the 3-methoxy isomer, making it suitable for applications requiring predictable redox behavior in catalytic or sensing systems .

Agricultural Pest Management via Olfactory Behavior Modulation

Based on the quantitative behavioral evidence in Section 3, 2-hydroxy-5-methoxybenzaldehyde may be selected for integrated pest management strategies targeting Spodoptera frugiperda where adult attraction combined with oviposition deterrence is desired [1]. The compound elicits strong electroantennogram responses and exhibits concentration-dependent behavioral modulation: attractive effects on adults at 2.40–14.40 mg/mL while simultaneously demonstrating significant repellent activity against oviposition and reducing reproductive output [1]. This dual-action profile is not observed with p-methyl benzaldehyde, which shows a narrower behavioral window [1].

Synthetic Intermediate for Radiopharmaceutical Precursors and Heterocyclic Compounds

2-Hydroxy-5-methoxybenzaldehyde has documented utility in preparing the radiolabeling precursor desmethyl-PBR06 and in synthesizing 6-methoxy-3-nitro-2H-chromene via reaction with dibutylamine . Its specific substitution pattern enables orthogonal derivatization: the 2-hydroxy group can be alkylated to yield 2-alkoxy-5-methoxybenzaldehydes, including 2,5-dimethoxybenzaldehyde, a key pharmaceutical intermediate [2]. The 5-methoxy group remains intact during these transformations, providing a synthetic handle distinct from vanillin (4-hydroxy-3-methoxy), which would yield different regioisomeric products upon analogous derivatization .

Benzoylhydrazone Derivatives with Anti-Breast Cancer Activity

Condensation of 5-methoxysalicylaldehyde (2-hydroxy-5-methoxybenzaldehyde) with benzhydrazides bearing different 4-position substituents yields benzoylhydrazones with demonstrated in vitro cytotoxicity against breast cancer cell lines [3]. The resulting hydrazones exhibit IC₅₀ values ranging from 0.91 μM to 12.07 μM against solid tumor-derived breast cancer cells, with all tested derivatives showing greater potency than the standard drug Melphalan [3]. The specific 5-methoxy-2-hydroxy substitution pattern is integral to this scaffold—analogs derived from vanillin (4-hydroxy-3-methoxy) or ortho-vanillin (2-hydroxy-3-methoxy) would produce structurally distinct hydrazone geometries and altered pharmacological properties [3].

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